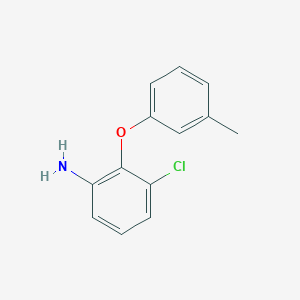

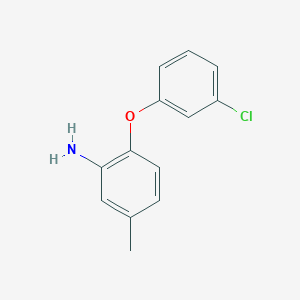

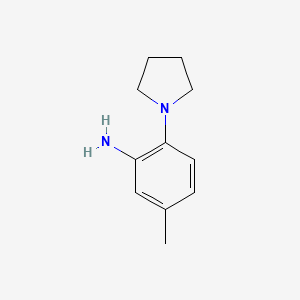

2-(3-Chlorophenoxy)-5-methylaniline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

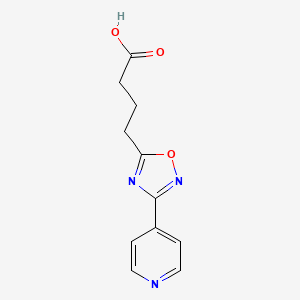

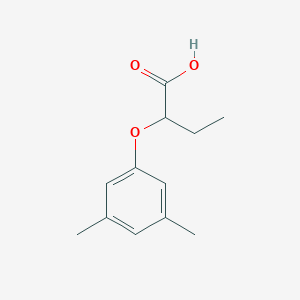

The compound “2-(3-Chlorophenoxy)propionic acid” is a chiral phenoxy acid herbicide . It has been used in various studies and applications due to its properties .

Synthesis Analysis

While specific synthesis methods for “2-(3-Chlorophenoxy)-5-methylaniline” were not found, there are reported methods for the synthesis of related compounds. For instance, 2-(3-CHLOROPHENOXY)ANILINE can be synthesized from 1-(3-chlorophenoxy)-2-nitrobenzene .

Molecular Structure Analysis

The molecular structure of a similar compound, “2-(3-Chlorophenoxy)propionic acid”, has been reported. Its molecular formula is C9H9ClO3 .

Physical And Chemical Properties Analysis

The physical and chemical properties of a similar compound, “2-(3-Chlorophenoxy)propionic acid”, have been reported. It has a molecular weight of 200.62 and is a solid at 20 degrees Celsius .

Scientific Research Applications

DNA Methylation and Cancer Research

2-(3-Chlorophenoxy)-5-methylaniline may be relevant in the field of DNA methylation research, which is crucial for understanding epigenetic changes in cancer. DNA methyltransferase inhibitors, which include similar compounds, have shown potential in inhibiting hypermethylation, restoring suppressor gene expression, and exerting antitumor effects in various laboratory models. The clinical role of these agents is under exploration, and their effectiveness may require combination therapy and further phase III studies (Goffin & Eisenhauer, 2002).

Herbicide Toxicology and Environmental Impact

Research into the toxicity of herbicides, including compounds like 2,4-dichlorophenoxyacetic acid, a structurally related compound, highlights the importance of understanding the environmental and health-related impacts of these chemicals. Studies have identified trends in herbicide toxicology research and suggest that future studies might focus on molecular biology, gene expression, and the degradation of pesticides (Zuanazzi, Ghisi & Oliveira, 2020). Additionally, the occurrence and toxicity of related compounds, like antimicrobial triclosan and by-products in the environment, have been extensively reviewed, indicating potential risks and toxic effects on aquatic organisms and humans (Bedoux et al., 2012).

Chlorophenols and Environmental Contamination

The impact of chlorophenols, chemically related to this compound, on the aquatic environment has been evaluated, with findings indicating moderate toxic effects on mammalian and aquatic life. The chlorophenols' organoleptic effect and the potential for bioaccumulation and persistence in certain conditions have been highlighted, suggesting the need for careful management of these compounds (Krijgsheld & Gen, 1986).

Safety and Hazards

Future Directions

Mechanism of Action

Target of Action

Similar compounds such as 2-(3-chlorophenoxy)propionic acid have been described as herbicides , suggesting that the compound may interact with specific targets in plants

Mode of Action

For instance, 2-(3-Chlorophenoxy)propionic acid, a related compound, is known to be a chiral phenoxy acid herbicide . The exact interaction of 2-(3-Chlorophenoxy)-5-methylaniline with its targets and the resulting changes are subjects for further investigation.

Biochemical Pathways

A related compound, 2-(3-chlorophenoxy)propionic acid, has been described as a herbicide , suggesting that it may interfere with certain biochemical pathways in plants

Result of Action

Related compounds such as 2-(3-chlorophenoxy)propionic acid have been described as herbicides , suggesting that they may have specific effects on plant cells

Action Environment

It’s worth noting that similar compounds such as cloprop, a herbicide that is now obsolete, is highly soluble in water and non-volatile This suggests that environmental factors such as temperature, pH, and the presence of water could potentially influence the action of this compound

Properties

IUPAC Name |

2-(3-chlorophenoxy)-5-methylaniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12ClNO/c1-9-5-6-13(12(15)7-9)16-11-4-2-3-10(14)8-11/h2-8H,15H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRAVQNKEACEBQO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC2=CC(=CC=C2)Cl)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.69 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-chloro-N-[4-(dimethylamino)phenyl]acetamide](/img/structure/B1318529.png)

![[(2-oxo-3-phenyl-2H-chromen-7-yl)oxy]acetic acid](/img/structure/B1318533.png)

![6-tert-butyl-1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B1318536.png)

![4-{[(1-methyl-1H-pyrazol-4-yl)methyl][2-(pyrrolidin-1-ylsulfonyl)ethyl]amino}-4-oxobutanoic acid](/img/structure/B1318548.png)

![3-[(2-Fluorophenoxy)methyl]benzoic acid](/img/structure/B1318574.png)

![3-[(3,5-Dimethylphenoxy)methyl]benzoic acid](/img/structure/B1318575.png)

![3-[(Benzylsulfanyl)methyl]benzoic acid](/img/structure/B1318576.png)